![molecular formula C16H14BrNO3 B5081881 methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B5081881.png)
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate, also known as BBM, is a synthetic compound that has gained significant attention in the scientific community. BBM is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Wirkmechanismus
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. By inhibiting GSK-3β, this compound can modulate these disease processes and improve outcomes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of neurofibrillary tangles and amyloid plaques. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in disease processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and analysis. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet known.
Zukünftige Richtungen
There are several future directions for research on methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate. One area of research is the development of this compound as a therapeutic agent for Alzheimer's disease, bipolar disorder, and cancer. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, future research could focus on the safety and efficacy of this compound in humans, as well as the development of new synthetic methods for this compound and related compounds.
Synthesemethoden
The synthesis of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate involves the reaction of 3-amino-4-methylbenzoic acid with 2-bromobenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting GSK-3β, which is involved in the formation of neurofibrillary tangles and amyloid plaques. This compound has also been investigated for its potential use in treating bipolar disorder, as GSK-3β has been implicated in the pathogenesis of this disorder. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKZASEDTVJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-2-hydroxy-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5081807.png)
![5-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)
![3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)
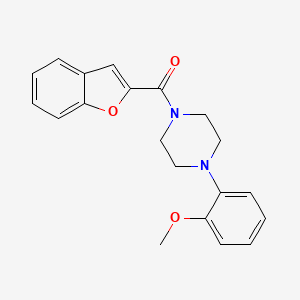
![N-1,3-benzothiazol-2-yl-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5081824.png)
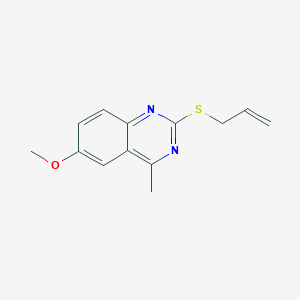
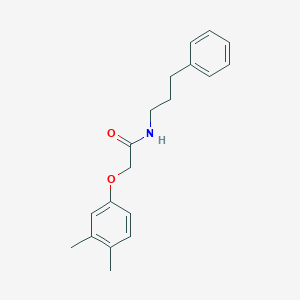
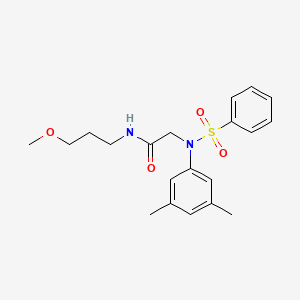
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5081868.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5081876.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5081891.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
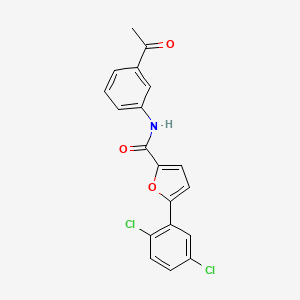
![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
